molecular formula C19H18ClN3OS B13379359 2-[(3-Chloro-2-methylphenyl)imino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one

2-[(3-Chloro-2-methylphenyl)imino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one

Cat. No.: B13379359
M. Wt: 371.9 g/mol
InChI Key: ROXRZSICIGWYRE-BOPFTXTBSA-N
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Description

2-[(3-Chloro-2-methylphenyl)imino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 2-[(3-Chloro-2-methylphenyl)imino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one typically involves the reaction of 3-chloro-2-methylaniline with 4-(dimethylamino)benzaldehyde in the presence of a thiazolidinone precursor. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid, such as hydrochloric acid or acetic acid . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

2-[(3-Chloro-2-methylphenyl)imino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-2-methylphenyl)imino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar compounds to 2-[(3-Chloro-2-methylphenyl)imino]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one include other thiazolidinone derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H18ClN3OS

Molecular Weight

371.9 g/mol

IUPAC Name

(5Z)-2-(3-chloro-2-methylphenyl)imino-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18ClN3OS/c1-12-15(20)5-4-6-16(12)21-19-22-18(24)17(25-19)11-13-7-9-14(10-8-13)23(2)3/h4-11H,1-3H3,(H,21,22,24)/b17-11-

InChI Key

ROXRZSICIGWYRE-BOPFTXTBSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/S2

Canonical SMILES

CC1=C(C=CC=C1Cl)N=C2NC(=O)C(=CC3=CC=C(C=C3)N(C)C)S2

Origin of Product

United States

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